3-(5-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
The compound 3-(5-methoxy-1H-indol-3-yl)propanoic acid is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in compounds with significant biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and biological activities of structurally related compounds. For instance, the synthesis of various propanoic acid derivatives with different substituents on the aromatic ring has been reported, which can offer a perspective on the potential synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and the use of different catalysts to achieve the desired products. For example, polyphosphoric acid (PPA) has been used as a catalyst for the cyclization of methoxyphenyl propionic acids, leading to dimeric products and indanone derivatives . Similarly, the synthesis of arylidene derivatives of tetrahydrothiazole-3-yl propanoic acids has been achieved, which suggests that similar methodologies could potentially be applied to synthesize the indole derivative of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis, which provided insights into the conformational differences and hydrogen bonding patterns in the solid state . These techniques would be essential in determining the molecular structure of 3-(5-methoxy-1H-indol-3-yl)propanoic acid as well.
Chemical Reactions Analysis
The chemical reactions involving related compounds have shown that the presence of different substituents can significantly affect the reactivity and the type of products formed. For example, the use of PPA led to cyclization reactions yielding dimeric metacyclophane diones and indanone derivatives . This indicates that the functional groups present in 3-(5-methoxy-1H-indol-3-yl)propanoic acid would play a crucial role in its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical properties such as melting points and elemental composition of related compounds have been characterized . The chemical properties, including antiproliferative and antimicrobial activities, have also been evaluated, showing significant effects against various cancer cell lines and microorganisms . These findings suggest that the indole derivative could also possess interesting physical and chemical properties that warrant further investigation.
Scientific Research Applications
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results indicate that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Neuroprotective Properties of IPA and 5MICA Derivatives
- Scientific Field : Neurology .
- Application Summary : New aryl-hydrazone hybrids of IPA and 5-methoxy-indole-2-carboxilic acid were synthesized as multifunctional neuroprotectors .
- Methods of Application : The compounds were synthesized and then tested for their neuroprotective properties against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
- Results or Outcomes : The 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde derivatives of 5MICA exhibited the strongest neuroprotection. All the compounds suppressed the iron-induced lipid peroxidation. The hydroxyl derivatives were also the most active in terms of deoxyribose-degradation inhibition, whereas the 3,4-dihydroxy derivatives were able to decrease the superoxide-anion generation .
Antiviral Activity of Indole Derivatives
- Scientific Field : Virology .
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry .
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
- Results or Outcomes : The latter, after five steps, gave compounds .
Antiviral Activity of Indole Derivatives
- Scientific Field : Virology .
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry .
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
- Results or Outcomes : The latter, after five steps, gave compounds .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity and skin corrosion/irritation. It may also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZCJIWILJKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960156 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
39547-16-5 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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